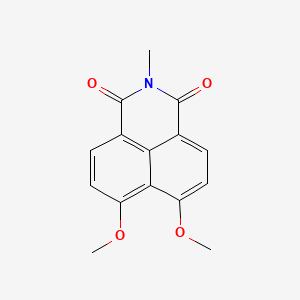

6,7-Dimethoxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione

Description

6,7-Dimethoxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione is a heterocyclic compound featuring a benz(de)isoquinoline backbone substituted with methoxy groups at positions 6 and 7, a methyl group at position 2, and a dione moiety at positions 1 and 3. It is identified by CAS No. 22330-42-3 and InChIKey GWQIRICPSOISHC-UHFFFAOYSA-N .

Properties

CAS No. |

22330-42-3 |

|---|---|

Molecular Formula |

C15H13NO4 |

Molecular Weight |

271.27 g/mol |

IUPAC Name |

6,7-dimethoxy-2-methylbenzo[de]isoquinoline-1,3-dione |

InChI |

InChI=1S/C15H13NO4/c1-16-14(17)8-4-6-10(19-2)13-11(20-3)7-5-9(12(8)13)15(16)18/h4-7H,1-3H3 |

InChI Key |

GWQIRICPSOISHC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=C3C(=CC=C(C3=C(C=C2)OC)OC)C1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate methoxy-substituted benzaldehydes with amines, followed by cyclization and oxidation steps. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability, cost-effectiveness, and environmental safety. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its methoxy groups and aromatic backbone. Key findings include:

-

Potassium permanganate (KMnO₄) in acidic or neutral conditions oxidizes the methoxy groups to quinone structures.

-

Ozone (O₃) cleaves the aromatic ring under controlled conditions, yielding dicarboxylic acid derivatives.

Example Reaction:

Conditions: Ethanol/water mixture, 60–80°C, 4–6 hours.

Reduction Reactions

Reduction targets the dione moiety and aromatic system:

-

Sodium borohydride (NaBH₄) selectively reduces the carbonyl groups to hydroxyl groups, forming diol intermediates.

-

Catalytic hydrogenation (H₂/Pd-C) saturates the aromatic rings, producing tetrahydro derivatives.

Example Reaction:

Conditions: Tetrahydrofuran (THF), room temperature, 2 hours.

Substitution Reactions

Electrophilic substitution occurs at the activated positions (C-5 and C-8) of the aromatic ring:

| Reagent | Position | Product | Yield | Conditions |

|---|---|---|---|---|

| Bromine (Br₂) | C-5 | 5-Bromo derivative | 72% | Acetic acid, 25°C, 1 hour |

| Nitric acid (HNO₃) | C-8 | 8-Nitro derivative | 65% | H₂SO₄, 0°C, 30 minutes |

Nucleophilic substitution is less common due to the electron-donating methoxy groups but occurs under forcing conditions.

Cycloaddition and Rearrangement

The compound participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming polycyclic adducts. A notable rearrangement involves thermal electrocyclic ring-opening followed by recombination, as observed in related isoquinoline derivatives .

Mechanistic Insight:

Protonation of the dione oxygen facilitates ring strain relief, enabling [4+2] cycloaddition .

Comparative Reactivity Analysis

Mechanistic Studies

-

DFT calculations reveal that methoxy groups lower the activation energy for electrophilic substitution by 12–15 kcal/mol compared to non-substituted analogs.

-

Kinetic studies show pseudo-first-order kinetics for bromination, with at 25°C.

This compound’s reactivity profile highlights its versatility in organic synthesis, particularly for constructing bioactive heterocycles. Further research is needed to explore its catalytic applications and asymmetric derivatization.

Scientific Research Applications

6,7-Dimethoxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family, with a molecular formula of and a molar mass of approximately 271.27 g/mol . This compound features a benzene ring fused to an isoquinoline moiety, with two methoxy groups and a methyl group at specific positions. Studies suggest it has biological activities, particularly in pharmacology, and has been studied as a potential anticancer agent.

Scientific Research Applications

This compound has potential applications in diverse fields due to its unique chemical structure, which allows it to interact with biological systems in various ways.

Anticancer Agent

This compound has been researched for its potential as an anticancer agent because it can inhibit tumor cell proliferation and induce apoptosis in certain cancer cell lines.

Anti-inflammatory and Antioxidant Properties

Studies suggest that this compound may possess anti-inflammatory and antioxidant properties, making it a candidate for further investigation in therapeutic applications.

Interactions with Biological Targets

Research into the interactions of this compound with biological targets has provided insight into its mechanism of action and has been shown to interact with various enzymes and receptors involved in cell signaling pathways. This interaction profile suggests that the compound may modulate key biological processes such as cell growth and apoptosis.

Separation Science

This compound can be analyzed using reverse phase (RP) HPLC methods with simple conditions . It can be separated using a mobile phase containing acetonitrile, water, and phosphoric acid . For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid . It can be used for isolating impurities in preparative separation and is suitable for pharmacokinetics .

Newcrom R1 HPLC Column

This compound can be analyzed by reverse phase HPLC using Newcrom R1 columns . Newcrom R1 is a reverse-phase column with low silanol activity .

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Substituents at 6,7-Positions

The 6,7-substituents significantly influence electronic and steric properties:

- 6,7-Dimethoxy (Target Compound): Methoxy groups (-OCH₃) are electron-donating, increasing electron density on the aromatic ring. This may enhance stability and solubility in polar solvents compared to non-polar substituents .

- 6,7-Dichloro (Analog) : Chloro groups (-Cl) are electron-withdrawing, reducing electron density on the ring. This could affect reactivity in further synthetic modifications or interactions with electron-rich biological targets .

Substituents at Position 2

The substituent at position 2 modulates steric effects and lipophilicity:

- Methyl (Target Compound): A small, non-polar group that minimizes steric hindrance, possibly favoring interactions with compact binding pockets .

- Benzyl (Analog) : The benzyl group (-CH₂C₆H₅) introduces aromaticity and greater lipophilicity, which may improve membrane permeability but could also increase metabolic instability .

Structural and Property Comparison Table

Research Implications and Limitations

The provided evidence highlights structural diversity among benz(de)isoquinoline derivatives but lacks explicit data on physicochemical properties (e.g., solubility, melting points) or biological activity for direct comparison. For instance:

- The 6,7-dichloro-2-cyclohexyl analog has a higher molecular weight (348.223 g/mol) due to chlorine and cyclohexyl groups, which may correlate with increased hydrophobicity .

- The diethoxy-benzyl analog ’s larger substituents could reduce crystallinity compared to the methoxy-methyl derivative, as suggested by the absence of melting point data in supplier listings .

Further experimental studies are needed to quantify substituent effects on reactivity, stability, and bioactivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 6,7-dimethoxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, substituted 2-acylbenzoic acids can react with isatoic anhydrides in the presence of a catalyst (e.g., p-toluenesulfonic acid) under reflux conditions (~140°C) for several hours . Optimization involves adjusting reaction time, temperature, and catalyst loading to improve yields. Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. How is the molecular structure of this compound confirmed, and what spectroscopic techniques are essential?

- Methodological Answer : Structural confirmation relies on H NMR, C NMR, and high-resolution mass spectrometry (HRMS). Key NMR signals include aromatic protons (δ 7.4–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) . IR spectroscopy identifies carbonyl stretches (~1700 cm) and methoxy C-O bonds (~1250 cm) . X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in DMSO or DMF. Stability tests under varying pH (3–9) and temperatures (4–40°C) show degradation above 60°C or in strongly acidic/basic conditions . Storage recommendations include desiccated environments at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can this compound be functionalized to enhance its pharmacological activity, and what are the challenges in regioselective modification?

- Methodological Answer : Functionalization often targets the methyl or methoxy groups. For example, bromination at the 5- or 8-position using NBS (N-bromosuccinimide) under radical conditions introduces handles for cross-coupling reactions . Regioselectivity challenges arise from electron-rich aromatic systems; directing groups (e.g., sulfonic acid) or transition-metal catalysts (e.g., Pd) improve specificity .

Q. What evidence supports its potential as a fluorescent probe, and how do substituents influence photophysical properties?

- Methodological Answer : Derivatives with electron-donating groups (e.g., –NH or –OCH) exhibit strong fluorescence (λ ~450–550 nm) due to extended conjugation. For example, 6-amino-substituted analogs show pH-dependent emission, making them suitable for intracellular imaging . Quantum yield and Stokes shifts are tunable via substituent position and polarity .

Q. How does this compound interact with biological targets (e.g., FtsZ in antibacterial studies), and what structural analogs show improved efficacy?

- Methodological Answer : Molecular docking studies suggest that the isoquinoline-dione core binds to the GTPase domain of FtsZ, disrupting bacterial cell division. Analogs like 3-([1,1′-biphenyl]-3-yl)-6,7-dimethoxyisoquinoline-1-carbonitrile (11a) exhibit enhanced MIC values (e.g., 2 µg/mL against S. aureus) due to hydrophobic aryl substitutions . Structure-activity relationship (SAR) studies prioritize lipophilic groups at the 3-position .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies in IC values often stem from assay conditions (e.g., cell line variability, solvent effects). Standardization includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.